molecular formula C29H47N5O7 B190972 Destruxin A CAS No. 6686-70-0

Destruxin A

Cat. No. B190972
CAS RN: 6686-70-0
M. Wt: 577.7 g/mol
InChI Key: XIYSEKITPHTMJT-OCCJOITDSA-N
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Description

Destruxin A (DA) is a cyclo-peptidic mycotoxin from the entomopathogenic fungus Metarhizium anisopliae . It has insecticidal, anti-viral, and antiproliferative activities . It’s a cyclic hexadepsipeptide produced by fungus causing paralysis and death in insects .


Synthesis Analysis

Destruxins are synthesized by a cluster of genes including non-ribosomal peptide synthetase . The total synthesis of destruxin E was achieved, and its absolute configuration was successfully determined to be (S) .


Molecular Structure Analysis

Destruxin A is a 19-membered cyclodepsipeptide, and consists of five amino acid residues (β-alanine (Ala), N-methyl-alanine (MeAla), N-methyl-valine (MeVal), isoleucine (Ile), and proline (Pro)) and α-hydroxy acid derivative containing a terminal epoxide in the side chain .


Chemical Reactions Analysis

The concentration of the substrate for macrolactonization was investigated to determine how best to reduce the amount of solvent; the reaction successfully proceeded at the concentration of 6 mM, leading to the macrolactone 10a without the formation of the problematic dimerized product .


Physical And Chemical Properties Analysis

Destruxin A has a molecular weight of 577.71 . It’s a solid substance that should be stored at -20°C, dry, and sealed .

Scientific Research Applications

Insecticidal Mycotoxin

DA is a cyclo-hexadepsipeptidic insecticidal mycotoxin isolated from the entomopathogenic fungi, Metarhizium spp . It has high insecticidal activity against many insects . For example, the LD50 to Lepidopteran larvae is less than 0.1 μg/g by hemocoel injection or approximately 50 mg/L by oral or drip treatment .

Damage to Insect Tissues and Cells

DA damages many tissues and cells in insects and affects the functions of the immune system, the muscular system, and the Malpighian tubule . It can cause abnormal expression of immune-related genes and proteins in insects .

Insect Innate Immunosuppressant

DA is an insect innate immunosuppressant. It can cause abnormal expression of immune-related genes and proteins in insects . For example, the expression of some antimicrobial peptide genes is inhibited, while expression of genes such as phenoloxidase, serine proteases, and their inhibitors are induced .

Interaction with Insect Proteins

DA interacts with insect proteins. In one study, 149 candidate DA-binding proteins were isolated, and the interactions of 80 candidates with DA were determined . The binding proteins were functionally diverse and included cytoskeletal components and cell motility, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport .

Potential Pesticide

DA has the potential to be a new pesticide . It is produced by the entomopathogenic fungus Metarhizium anisopliae and has good insecticidal activity .

Interaction with Silkworm Proteins

DA interacts with silkworm proteins. In one study, it was found that DA interacts with silkworms’ arginine tRNA synthetase and Lamin-C proteins . These interactions were verified by various tests and could provide new insights into the molecular mechanism of DA in breaking insects .

Transport Inhibitor

DA has been used as a transport inhibitor in Drosophila melanogaster .

Immersion and Inoculation Bioassay

DA has been used for immersion and inoculation bioassay in Rhipicephalus (Boophilus) microplus .

Mechanism of Action

Target of Action

Destruxin A (DA) is a cyclo-hexadepsipeptidic insecticidal mycotoxin isolated from the entomopathogenic fungi, Metarhizium spp . The primary targets of Destruxin A are diverse and include cytoskeletal components, cell motility proteins, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport . One of the most frequently occurring proteins identified by DARTS is Hemocytin, which exhibited the strongest interaction affinity with DA .

Mode of Action

Destruxin A interacts with its targets in a multi-targeted approach, leading to cell death . It damages the cytoskeleton and multiple organelles, disrupts cell adhesion and motility . Some researches suggested that DA is a cation ionophore affecting insect cell ion homeostasis . The effects of ion homeostasis need larger da dosage (more than 100 mg/l), while lower dosage (less than 001 mg/L) has already altered the morphology of hemocytes and impaired their immune function .

Biochemical Pathways

Destruxin A affects various biochemical pathways. The most associated fraction of proteins were clustered in endoplasmic reticulum-associated, RNA transfer, and amino acid tRNA synthase-associated pathways . It can cause abnormal expression of immune-related genes and proteins in insects. For example, the expression of some antimicrobial peptide genes is inhibited, while expression of genes such as phenoloxidase, serine proteases, and their inhibitors are induced .

Pharmacokinetics

It’s known that the compound has a high insecticidal activity against many insects, for example, the ld 50 to lepidopteran larvae is less than 01 μg/g by hemocoel injection or approximately 50 mg/L by oral or drip treatment .

Result of Action

The result of Destruxin A’s action is the damage to many tissues and cells in insects and affects the functions of the immune system, the muscular system, and the Malpighian tubule . At low doses, the hemocytes are the most sensitive to DA with morphological changes apparent at 6 h after treatment . At higher doses, morphological changes were observed in muscle cells, fat body, and Malpighian tubules at 24 h after treatment .

Safety and Hazards

Destruxin A is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The mode of action of Destruxin A is still unknown and requires further investigation . More researches supported that DA is an insect innate immunosuppressant . This study could provide molecular evidence for the analysis of the insecticidal toxicology of DA and further improve the study of the pathogenic insect mechanism of Metarhizium .

properties

IUPAC Name

16-butan-2-yl-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYSEKITPHTMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985485
Record name 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-6-(propan-2-yl)-16-(prop-2-en-1-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Destruxin A

CAS RN

6686-70-0
Record name 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-6-(propan-2-yl)-16-(prop-2-en-1-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Destruxin A
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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